molecular formula C12H13BrN2O B2490503 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide CAS No. 1436202-61-7

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide

Cat. No. B2490503
CAS RN: 1436202-61-7
M. Wt: 281.153
InChI Key: MXUNHAMRBAWCAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds related to 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide involves multiple steps, including bromination, acylation, and coupling reactions. For instance, compounds like 3-methylbenzamide and 2-bromobenzamides undergo specific reactions to introduce bromo and cyano functional groups, crucial for constructing similar complex molecules (Al Mamari & Al Lawati, 2019). The synthesis procedures are designed to ensure high yield and purity, employing various catalysts and reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of similar compounds is determined using spectroscopic methods and X-ray crystallography, offering insights into the arrangement of atoms and the geometry of molecules. For example, N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure was elucidated through single-crystal X-ray diffraction and DFT calculations, highlighting the significance of intermolecular interactions and molecular geometry (Karabulut et al., 2014). These analyses provide foundational knowledge on how structural features influence the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

The chemical reactivity of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide and its analogs involves various functional group transformations and coupling reactions. The compound's bromo and cyano groups are reactive sites that participate in nucleophilic substitution and addition reactions, enabling the synthesis of a wide range of derivatives with diverse chemical properties. Research on similar compounds has demonstrated the potential to undergo domino reactions, leading to novel heterocyclic structures (Li et al., 2009).

Scientific Research Applications

Chemical Synthesis and Catalysis

Bromobenzamides are often utilized in the synthesis of complex organic molecules due to their reactivity. For instance, they serve as key intermediates in the copper-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, highlighting their utility in constructing heterocyclic compounds with potential applications in medicinal chemistry and material science (Li et al., 2009), (Gogoi et al., 2014). Additionally, these compounds are used in copper(II)-catalyzed tandem synthesis to efficiently create 3-methyleneisoindolin-1-ones, which could have implications for developing new materials or pharmaceuticals (Pan et al., 2013).

Marine Natural Products and Antioxidant Activity

Research on nitrogen-containing bromophenols derived from marine sources such as the red alga Rhodomela confervoides has demonstrated significant antioxidant activity. These compounds, related structurally to bromobenzamides, exhibit potent scavenging activity against radicals, suggesting potential applications in food preservation, cosmetics, and pharmaceuticals as natural antioxidants (Li et al., 2012).

Advanced Materials and Surface Modification

Bromobenzamides have also been utilized in surface modification techniques to create antibacterial coatings. For example, the covalent immobilization of antibacterial furanones on silicon oxide surfaces, using a photoactive cross-linker derived from bromobenzamide, demonstrates the utility of these compounds in developing antibacterial surfaces with potential applications in healthcare and medical devices (Al‐Bataineh et al., 2009).

Green Chemistry and Biocatalysis

The application of bromobenzamides extends into green chemistry, where they are used in solvent-free syntheses and biocatalytic processes. This is exemplified by the synthesis of quinazolin-4(3H)-ones using tetrabutylammonium bromide, showcasing the potential of bromobenzamides in developing environmentally friendly chemical processes (Davoodnia et al., 2010).

properties

IUPAC Name

3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-3-15(7-6-14)12(16)10-5-4-9(2)11(13)8-10/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNHAMRBAWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide

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